molecular formula C17H19NO3S B4385443 1-(4-ETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE

1-(4-ETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No.: B4385443
M. Wt: 317.4 g/mol
InChI Key: FVFMGWXHDCEOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of sulfonyl quinolines This compound is characterized by the presence of an ethoxy group attached to a benzenesulfonyl moiety, which is further connected to a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

1-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The tetrahydroquinoline structure may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzenesulfonyl chloride: A precursor in the synthesis of 1-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline.

    1-(4-Ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide: Another sulfonyl compound with a different core structure.

    1-(4-Ethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide: A structurally related compound with potential biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-2-21-15-9-11-16(12-10-15)22(19,20)18-13-5-7-14-6-3-4-8-17(14)18/h3-4,6,8-12H,2,5,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFMGWXHDCEOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 2
1-(4-ETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 3
1-(4-ETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 4
1-(4-ETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 5
1-(4-ETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 6
1-(4-ETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.